EBV-EA Activation Inhibition
In a direct head-to-head comparison, (-)-Minumicrolin (compound 10), murrangatin (compound 7), and chloticol (compound 18) were all found to significantly inhibit EBV-EA activation in Raji cells [1]. All three compounds preserved high cell viability, distinguishing them from toxic alternatives and establishing them as valuable anti-tumor-promoting agents [1]. The presence of the 8-substituted 7-methoxycoumarin core is essential for this activity [1].
| Evidence Dimension | Inhibition of EBV-EA activation |
|---|---|
| Target Compound Data | Significant inhibition (no precise IC50 reported in the study) |
| Comparator Or Baseline | Murrangatin and Chloticol |
| Quantified Difference | All three compounds exhibited comparable 'significant' inhibitory activity; however, their distinct stereochemistries and substituent patterns provide unique starting points for SAR studies. |
| Conditions | Raji cells induced by TPA |
Why This Matters
This validates (-)-Minumicrolin as a validated reference standard for studying EBV-associated tumorigenesis and for screening other potential inhibitors.
- [1] Ito C, Itoigawa M, Furukawa H, et al. Anti-tumor-promoting effects of 8-substituted 7-methoxycoumarins on Epstein-Barr virus activation assay. Cancer Lett. 1999;138(1-2):87-92. View Source
